2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 866725-57-7
VCID: VC4681930
InChI: InChI=1S/C26H23ClN2O4S/c1-16-5-11-23-21(12-16)26(31)24(34(32,33)20-9-7-19(27)8-10-20)14-29(23)15-25(30)28-22-13-17(2)4-6-18(22)3/h4-14H,15H2,1-3H3,(H,28,30)
SMILES: CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=C(C=CC(=C4)C)C
Molecular Formula: C26H23ClN2O4S
Molecular Weight: 494.99

2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide

CAS No.: 866725-57-7

Cat. No.: VC4681930

Molecular Formula: C26H23ClN2O4S

Molecular Weight: 494.99

* For research use only. Not for human or veterinary use.

2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide - 866725-57-7

Specification

CAS No. 866725-57-7
Molecular Formula C26H23ClN2O4S
Molecular Weight 494.99
IUPAC Name 2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Standard InChI InChI=1S/C26H23ClN2O4S/c1-16-5-11-23-21(12-16)26(31)24(34(32,33)20-9-7-19(27)8-10-20)14-29(23)15-25(30)28-22-13-17(2)4-6-18(22)3/h4-14H,15H2,1-3H3,(H,28,30)
Standard InChI Key SFEXWUDOESSUHG-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=C(C=CC(=C4)C)C

Introduction

The compound 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule belonging to the quinoline derivatives class. It features a quinoline core substituted with a chlorobenzenesulfonyl group, a methyl group, and an acetamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.

Synthesis and Preparation

The synthesis of quinoline derivatives typically involves multiple steps, including the formation of the quinoline core and the attachment of the chlorobenzenesulfonyl and acetamide groups. A common approach might involve:

  • Quinoline Core Formation: This can be achieved through various methods, such as the Skraup synthesis or the Doebner-Miller reaction.

  • Attachment of Chlorobenzenesulfonyl Group: This typically involves reacting the quinoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.

  • Acetamide Formation: The final step involves attaching the acetamide group to the quinoline core, which can be done by reacting with an appropriate amine in the presence of an acylating agent.

Research Findings and Data

Compound FeatureDescription
Chemical ClassQuinoline derivative
SubstituentsChlorobenzenesulfonyl, methyl, acetamide
Potential ApplicationsMedicinal chemistry, particularly in infectious diseases and cancer

Given the lack of specific data on 2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide, further research is needed to fully understand its properties and applications.

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